molecular formula C19H19FN2O3 B6053015 methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate

methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate

Cat. No.: B6053015
M. Wt: 342.4 g/mol
InChI Key: XRIVSUVDDDNJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as MPFCB, this compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of MPFCB involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. MPFCB has been shown to modulate the activity of the sigma-1 receptor, leading to changes in intracellular signaling pathways and gene expression. This modulation of the sigma-1 receptor has been implicated in the regulation of pain, depression, and neurodegenerative diseases.
Biochemical and Physiological Effects
MPFCB has been shown to have various biochemical and physiological effects, including the modulation of intracellular signaling pathways and gene expression. It has been shown to have analgesic effects in animal models of pain, and antidepressant effects in animal models of depression. MPFCB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

One advantage of using MPFCB in lab experiments is its specificity for the sigma-1 receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using MPFCB is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of MPFCB. One direction is the development of more specific sigma-1 receptor ligands, which may have improved therapeutic potential. Another direction is the investigation of the role of the sigma-1 receptor in other physiological and pathological processes, such as inflammation and cancer. Additionally, the development of more advanced imaging techniques may allow for the visualization of the sigma-1 receptor in vivo, which could provide new insights into its function.

Synthesis Methods

MPFCB can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with 2-(3-fluorophenyl)pyrrolidine-1-carboxylic acid, followed by the reaction with methyl chloroformate. Another method involves the reaction of 4-aminobenzoic acid with 2-(3-fluorophenyl)pyrrolidine-1-carbonyl chloride, followed by the reaction with methylamine.

Scientific Research Applications

MPFCB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, depression, and neurodegenerative diseases. MPFCB has been used in studies to investigate the role of the sigma-1 receptor in these processes and to develop potential therapeutic agents.

Properties

IUPAC Name

methyl 4-[[2-(3-fluorophenyl)pyrrolidine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-18(23)13-7-9-16(10-8-13)21-19(24)22-11-3-6-17(22)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIVSUVDDDNJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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